molecular formula C18H14N2O2S B5740395 (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone

(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone

Cat. No. B5740395
M. Wt: 322.4 g/mol
InChI Key: ZFYJRNGTJIEKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer. The purpose of

Mechanism of Action

(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone targets the enzyme MTH1, which is involved in the detoxification of oxidized nucleotides. In cancer cells, oxidative stress leads to the accumulation of oxidized nucleotides, which can cause DNA damage and promote cancer cell survival. MTH1 plays a critical role in the repair of these oxidized nucleotides, and by inhibiting MTH1, this compound prevents the repair of these nucleotides, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models, including breast, lung, and pancreatic cancer. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and monocytes.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone is its specificity for MTH1, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on (4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone. One area of focus is the development of more potent and selective MTH1 inhibitors. Another area of focus is the identification of biomarkers that can be used to predict response to this compound. In addition, further preclinical studies are needed to evaluate the safety and efficacy of this compound in vivo, and clinical trials are needed to evaluate its potential as a cancer therapy.

Synthesis Methods

(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-(chloromethyl)phenyl phenyl sulfide, which is then reacted with 4-hydroxy-2-pyrimidinyl thiol to produce the intermediate product 4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)sulfide. This intermediate is then oxidized to form this compound.

Scientific Research Applications

(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone has been studied extensively in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific enzyme called MTH1. MTH1 is involved in the detoxification of oxidized nucleotides, which are produced as a result of oxidative stress in cancer cells. By inhibiting MTH1, this compound prevents the repair of these oxidized nucleotides, leading to DNA damage and cell death.

properties

IUPAC Name

2-[(4-benzoylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-16-10-11-19-18(20-16)23-12-13-6-8-15(9-7-13)17(22)14-4-2-1-3-5-14/h1-11H,12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYJRNGTJIEKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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